(R)-Carprofen-D3 is a deuterated derivative of the non-steroidal anti-inflammatory drug (NSAID) carprofen, which is primarily used for its analgesic and anti-inflammatory properties. The "D3" designation indicates that three hydrogen atoms in the carprofen structure have been replaced with deuterium, a stable isotope of hydrogen. This modification is significant for pharmacokinetic studies, allowing researchers to trace the compound's absorption, distribution, metabolism, and excretion in biological systems.
(R)-Carprofen-D3 is synthesized from racemic carprofen or its enantiomers through various chemical processes. The compound can be obtained from commercial suppliers specializing in isotopically labeled compounds, such as EvitaChem and BenchChem, which provide the necessary precursors and synthetic routes for its production.
(R)-Carprofen-D3 belongs to the class of arylpropionic acid derivatives and is categorized as a non-steroidal anti-inflammatory drug. Its primary therapeutic applications include pain relief and inflammation reduction in both human and veterinary medicine.
The synthesis of (R)-Carprofen-D3 typically involves two approaches: asymmetric synthesis or resolution of racemic carprofen. Common methods include:
The synthesis often employs solvents like dichloromethane or ethanol under controlled temperature conditions ranging from room temperature to reflux. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and characterization of the final product .
The molecular formula of (R)-Carprofen-D3 is . The structure features a propionic acid moiety attached to an aryl group, with specific stereochemistry at the chiral center.
(R)-Carprofen-D3 can undergo various chemical reactions typical of carboxylic acids and aromatic compounds, including:
These reactions are typically facilitated by electrophilic substitution mechanisms, with conditions optimized for yield and selectivity. For example, nitration can be performed using concentrated nitric acid under controlled temperatures to prevent over-reaction .
(R)-Carprofen-D3 primarily exerts its effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins that mediate inflammation and pain. The selective inhibition of these enzymes leads to reduced inflammatory responses .
Research indicates that while both enantiomers of carprofen inhibit COX enzymes, (R)-Carprofen may exhibit different selectivity profiles compared to its counterpart (S)-carprofen, potentially influencing therapeutic outcomes .
Relevant analyses often include spectroscopic methods like infrared spectroscopy (IR) and mass spectrometry (MS) to confirm structural integrity and purity .
(R)-Carprofen-D3 serves several important scientific purposes:
The molecular architecture of (R)-Carprofen-D3 centers on the carbazole scaffold – a tricyclic system featuring two benzene rings fused to a pyrrole ring. The structural specificity resides in the deuterium enrichment at the chiral α-methyl position adjacent to the acetic acid moiety, resulting in a CD₃ group instead of the native CH₃ group. This modification is strategically positioned at the primary site of oxidative metabolism, where cytochrome P450 enzymes initiate transformations [9]. The SMILES notation ([2H]C([2H])([2H])C(C(O)=O)c1ccc2c(c1)[nH]c3ccc(Cl)cc23) explicitly defines the deuterium substitution pattern, while the InChIKey (PUXBGTOOZJQSKH-FIBGUPNXSA-N) encodes its unique stereochemical and isotopic identity [9].
Table 1: Structural and Analytical Characteristics of (R)-Carprofen-D3
Property | Specification |
---|---|
Chemical Name | 6-Chloro-α-methyl-d3-9H-carbazole-2-acetic acid |
Molecular Formula | C₁₅H₉D₃ClNO₂ |
CAS Registry Number | 1173019-42-5 |
Isotopic Mass Shift | M+3 |
Chiral Purity Application | Internal standard for LC-MS/MS quantification |
Primary Analytical Uses | Veterinary drug residue analysis in tissues/milk |
The deuterium kinetic isotope effect (DKIE) profoundly influences the compound's biochemical behavior. Deuterium-carbon bonds exhibit greater stability compared to hydrogen-carbon bonds due to their lower zero-point vibrational energy. This translates to reduced cleavage rates during oxidative metabolism, particularly at the α-methyl site. Studies of analogous deuterated drugs demonstrate that this effect can attenuate metabolic degradation by 2-7 fold in vivo, extending plasma half-life and altering exposure ratios between enantiomers [8]. For (R)-Carprofen-D3, this metabolic resilience enables its utility in tracer studies investigating the stereoselective metabolism of carprofen, where it acts as a long-lived reference point against which the native (R)-enantiomer's disappearance can be measured [9]. Analytical applications leverage its chromatographic co-elution with native carprofen alongside a distinct mass spectral signature (M+3 vs M+0), ensuring precise quantification without chromatographic interference in complex matrices like plasma, muscle tissues, and milk [9].
The strategic incorporation of deuterium into pharmaceutical compounds emerged as a sophisticated molecular engineering strategy following seminal work on isotopic labeling in the mid-20th century. Deuterated NSAIDs represent a specialized subclass within this broader field, developed to address two primary challenges: elucidating metabolic pathways and improving metabolic stability. Carprofen itself followed a unique trajectory – initially approved for human use in 1988 but withdrawn within a decade due to commercial viability issues stemming from costly raw materials and complex synthesis, despite demonstrating acceptable clinical tolerability [2] [5]. This withdrawal relegated carprofen primarily to veterinary medicine, where it gained widespread adoption for canine osteoarthritis management and postoperative analgesia [5].
The development of deuterated carprofen analogs occurred against this backdrop, motivated by several factors:
Table 2: Evolution of Deuterated NSAIDs in Pharmaceutical Research
Deuterated Compound | Deuteration Site | Primary Research Application |
---|---|---|
(R)-Carprofen-D3 | α-methyl group (CD₃) | Metabolic studies, veterinary residue analysis |
Deutetrabenazine (FDA-approved) | Methoxy groups (OCD₃) | Treatment of chorea in Huntington's disease |
Dexloxiglumide-D₄ | Aromatic positions | Gastroprokinetic agent development |
Deuterated Celecoxib analogs | Methyl groups on pyrazole | COX-2 inhibition enhancement studies |
The broader landscape of deuterated pharmaceuticals witnessed significant milestones with FDA approvals like deutetrabenazine (2017) for chorea associated with Huntington's disease, validating deuteration as a viable pharmacokinetic optimization strategy. While (R)-Carprofen-D3 itself remains an analytical and research tool rather than a therapeutic candidate, its development exemplifies how isotopic labeling strategies address persistent challenges in drug metabolism research and bioanalytical method validation [9].
Carprofen possesses a stereogenic center at the α-carbon of its propanoic acid side chain, generating two enantiomers with potentially distinct pharmacological profiles and metabolic fates. While therapeutic formulations utilize the racemate, research demands enantiomerically pure materials. Obtaining the (R)-enantiomer specifically presents substantial synthetic challenges due to the structural similarity between enantiomers and their identical physicochemical properties in achiral environments. The synthesis of (R)-Carprofen-D3 thus requires a two-stage approach: first, preparation of the racemic deuterated analog, followed by high-resolution enantiomeric separation [6] [7].
Chiral Chromatography stands as the gold standard for this separation, leveraging diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). Among CSPs, polysaccharide-based phases (Chiralpak IA, IB, IC, ID) demonstrate exceptional efficacy for NSAID separations. For carprofen and analogs, Chiralpak ID (with cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica) achieves baseline resolution (resolution factor Rs > 3.29) under reversed-phase conditions. Optimal separation employs hydro-organic mobile phases containing acetonitrile/water or methanol/water modified with acidic additives (0.1% formic or acetic acid), enhancing both enantioselectivity and peak shape by suppressing carboxylic acid ionization [7].
Preparative-scale resolution of racemic Carprofen-D3 to isolate the (R)-enantiomer employs two primary methodologies:
Following separation, absolute configuration assignment is essential. Riguera's method provides unambiguous stereochemical determination without crystallization. This approach involves double derivatization of the chiral alcohol (obtained by reducing the carboxylic acid) with enantiopure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), forming diastereomeric esters. Analysis of the Δδ values (δR - δS) in the proton NMR spectra reveals characteristic sign patterns diagnostic for either the R or S configuration. For carprofen derivatives, protons on the carbazole moiety (L₁ group) and the methyl/methyl-d₃ group (L₂ group) generate distinct Δδ patterns: negative signs for L₁ protons and positive signs for L₂ protons confirm the R configuration [6].
Table 3: Chiral Resolution Techniques for (R)-Carprofen-D3 Production
Technique | Principle | Enantiomeric Excess (ee) | Throughput | Key Advantages |
---|---|---|---|---|
Preparative Chiral HPLC | Discontinuous elution on CSPs | >98% | Low to moderate | High purity achievable |
Simulated Moving Bed (SMB) | Continuous countercurrent separation | >99% | High | Solvent efficiency, scalability |
Enzymatic Kinetic Resolution | Stereoselective enzymatic ester hydrolysis | 90-95% | Moderate | Mild conditions, no CSP required |
Chiral Derivatization + HPLC | Formation of diastereomers followed by separation | >95% | Moderate | Uses cheaper achiral columns |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: